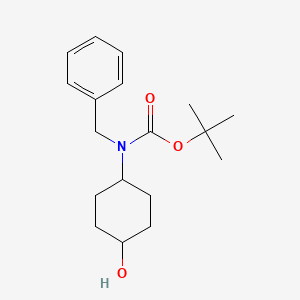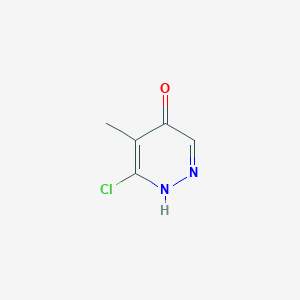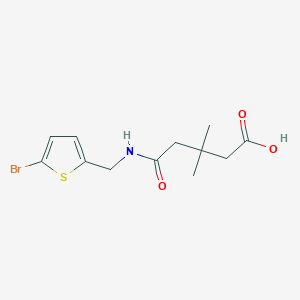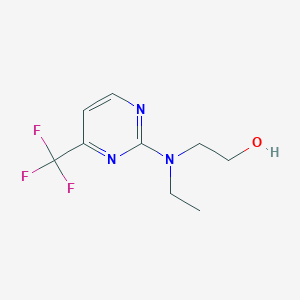![molecular formula C32H36NP B14912952 1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole is a complex organic compound that features a biphenyl group, a phosphanyl group, and an indole moiety
Preparation Methods
The synthesis of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole typically involves multiple steps, starting with the preparation of the biphenyl and indole precursors. The biphenyl compound can be synthesized through various methods, including the Wurtz-Fittig reaction, Ullmann coupling, and Suzuki-Miyaura coupling . The indole moiety is often introduced through Fischer indole synthesis or other indole-forming reactions.
Industrial production methods for this compound are still under development, with a focus on optimizing yield, purity, and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors are some of the strategies being explored to scale up the production process .
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The biphenyl and indole moieties can undergo electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole involves its interaction with specific molecular targets and pathways. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
In biological systems, the compound’s indole moiety allows it to interact with proteins and enzymes, potentially modulating their activity. The biphenyl and phosphanyl groups contribute to the compound’s overall stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole can be compared with other similar compounds, such as:
3,3’-Dihydroxy-[1,1’-biphenyl]-4,4’-dicarbaldehyde: This compound features a biphenyl core with hydroxyl and aldehyde functional groups, making it useful in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).
1,1’-Biphenyl-4,4’-dicarboxylic acid: This compound is used in the production of polymers and as a building block for various organic materials.
The uniqueness of 1-([1,1’-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole lies in its combination of a biphenyl group, an indole moiety, and a phosphanyl group, which imparts distinct chemical and physical properties that are advantageous in both catalysis and material science .
Properties
Molecular Formula |
C32H36NP |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
dicyclohexyl-[1-(2-phenylphenyl)indol-2-yl]phosphane |
InChI |
InChI=1S/C32H36NP/c1-4-14-25(15-5-1)29-21-11-13-23-31(29)33-30-22-12-10-16-26(30)24-32(33)34(27-17-6-2-7-18-27)28-19-8-3-9-20-28/h1,4-5,10-16,21-24,27-28H,2-3,6-9,17-20H2 |
InChI Key |
MACZEKBPNHCVRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC4=CC=CC=C4N3C5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



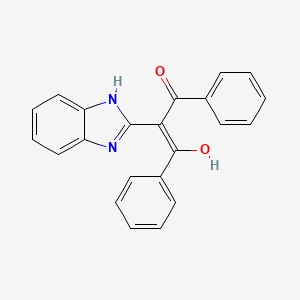

![3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)

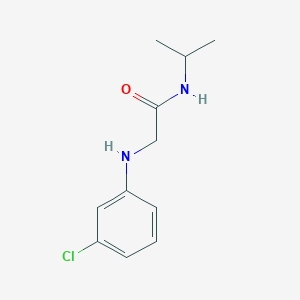
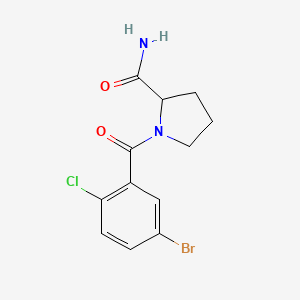
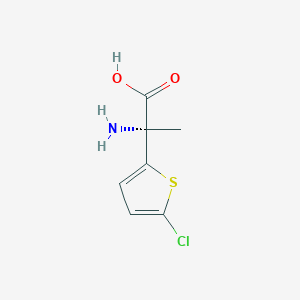
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
